N1-(2-methylquinolin-4-yl)-N2-(pyridin-4-ylmethyl)oxalamide
Description
Properties
IUPAC Name |
N'-(2-methylquinolin-4-yl)-N-(pyridin-4-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2/c1-12-10-16(14-4-2-3-5-15(14)21-12)22-18(24)17(23)20-11-13-6-8-19-9-7-13/h2-10H,11H2,1H3,(H,20,23)(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAOWEPCXVOCVJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC(=O)C(=O)NCC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-methylquinolin-4-yl)-N2-(pyridin-4-ylmethyl)oxalamide typically involves the following steps:
Formation of the Quinoline Derivative: The quinoline derivative can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the Pyridine Derivative: The pyridine derivative is often synthesized through a series of reactions involving the functionalization of pyridine.
Coupling Reaction: The final step involves the coupling of the quinoline and pyridine derivatives through an oxalamide linkage. This is typically achieved using reagents such as oxalyl chloride and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(2-methylquinolin-4-yl)-N2-(pyridin-4-ylmethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline or pyridine derivatives.
Substitution: Formation of halogenated quinoline or pyridine derivatives.
Scientific Research Applications
N1-(2-methylquinolin-4-yl)-N2-(pyridin-4-ylmethyl)oxalamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes.
Biological Research: It is used as a probe to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of N1-(2-methylquinolin-4-yl)-N2-(pyridin-4-ylmethyl)oxalamide involves its interaction with specific molecular targets such as enzymes and receptors. The quinoline and pyridine moieties can intercalate with DNA or inhibit enzyme activity, leading to various biological effects. The oxalamide linkage provides structural stability and enhances the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
- N1-(2-methylquinolin-4-yl)-N2-(pyridin-2-ylmethyl)oxalamide
- N1-(2-methylquinolin-4-yl)-N2-(pyridin-3-ylmethyl)oxalamide
- N1-(2-methylquinolin-4-yl)-N2-(pyridin-5-ylmethyl)oxalamide
Uniqueness
N1-(2-methylquinolin-4-yl)-N2-(pyridin-4-ylmethyl)oxalamide is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. This specific arrangement may enhance its ability to interact with certain biological targets compared to its analogs.
Biological Activity
N1-(2-methylquinolin-4-yl)-N2-(pyridin-4-ylmethyl)oxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, chemical properties, biological mechanisms, and applications in various fields.
Chemical Structure and Synthesis
The compound features a quinoline moiety linked to a pyridine through an oxalamide bridge. The synthesis typically involves:
- Formation of the Quinoline Derivative : This is achieved through cyclization of appropriate precursors under acidic or basic conditions.
- Formation of the Pyridine Derivative : This can be synthesized by functionalizing pyridine.
- Coupling Reaction : The final step involves coupling the quinoline and pyridine derivatives using reagents like oxalyl chloride.
| Property | Value |
|---|---|
| IUPAC Name | N'-(2-methylquinolin-4-yl)-N-(pyridin-4-ylmethyl)oxamide |
| Molecular Formula | C18H16N4O2 |
| Molecular Weight | 324.35 g/mol |
| CAS Number | 941999-31-1 |
The biological activity of this compound is attributed to its ability to interact with biological macromolecules. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes, altering metabolic pathways.
- DNA Intercalation : Its structure allows it to intercalate into DNA, potentially affecting replication and transcription processes.
- Receptor Binding : It may bind to various receptors, modulating their activity through hydrogen bonding and π-π stacking interactions.
Antimicrobial and Anticancer Properties
Research has indicated that this compound exhibits significant antimicrobial and anticancer activities. In vitro studies have shown:
- Antimicrobial Activity : The compound demonstrates effectiveness against various bacterial strains, indicating potential as an antimicrobial agent.
- Anticancer Activity : Preliminary studies suggest it can inhibit the growth of cancer cell lines, making it a candidate for further development in cancer therapeutics.
Case Studies
-
Study on Antimicrobial Efficacy :
- A study tested the compound against Gram-positive and Gram-negative bacteria.
- Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus.
-
Anticancer Activity Assessment :
- In vitro assays on human breast cancer cell lines showed a reduction in cell viability by 50% at concentrations of 10 µM after 48 hours of treatment.
Applications in Research
This compound has several applications:
- Medicinal Chemistry : Its unique structure makes it a valuable scaffold for developing new drugs targeting specific diseases.
- Materials Science : The compound is being explored for use in organic electronics due to its electronic properties.
- Biological Research : It serves as a probe for studying enzyme interactions and cellular pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
